molecular formula C14H12O4S B3280084 4-Phenylmethanesulfonylbenzoic acid CAS No. 70793-11-2

4-Phenylmethanesulfonylbenzoic acid

Cat. No. B3280084
CAS RN: 70793-11-2
M. Wt: 276.31 g/mol
InChI Key: PCISPSYBKMGNFW-UHFFFAOYSA-N
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Description

4-Phenylmethanesulfonylbenzoic acid is a chemical compound with the molecular formula C14H12O4S . It has a molecular weight of 276.31 . This compound is used for pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of 4-Phenylmethanesulfonylbenzoic acid consists of a benzoic acid group attached to a phenylmethanesulfonyl group . The InChI code for this compound is 1S/C14H12O4S/c15-14(16)12-6-8-13(9-7-12)19(17,18)10-11-4-2-1-3-5-11/h1-9H,10H2,(H,15,16) .


Physical And Chemical Properties Analysis

4-Phenylmethanesulfonylbenzoic acid is a powder with a melting point of 270-273 degrees Celsius .

Scientific Research Applications

Synthesis and Antioxidant Activity

Research has demonstrated the synthesis of compounds related to 4-Phenylmethanesulfonylbenzoic acid, showing significant antioxidant activity. For instance, compounds prepared through the cycloaddition of 1,3-dipolar reagents to a Michael acceptor displayed remarkable radical scavenging activity, highlighting their potential in antioxidant applications (Lavanya et al., 2014).

Proton Exchange Membrane Applications

In the field of energy, novel sulfonic acid-containing polymers based on benzoxazine monomers have been synthesized, showing high proton conductivity and low methanol permeability, making them suitable for use in direct methanol fuel cells (Yao et al., 2014).

Supramolecular Chemistry

Tetraphenylmethane tetrakis-4-phosphonic acid, a compound structurally related to 4-Phenylmethanesulfonylbenzoic acid, has been characterized for its use in supramolecular chemistry. The crystalline structures obtained show dense hydrogen-bonded networks, suggesting applications in material science and catalysis (Schütrumpf et al., 2015).

Organic Synthesis Supports

Hydroxy-derivatised emulsion templated porous polymers (PolyHIPEs) have been developed for organic synthesis, demonstrating the utility of related compounds as versatile supports for solid and solution phase organic synthesis (Krajnc et al., 2006).

Light-Emitting Devices

Tetraphenylmethane-based molecular materials have been synthesized for their applications in light-emitting devices. These compounds, related to 4-Phenylmethanesulfonylbenzoic acid, exhibit high thermal stability and promising electrochemical properties for use in electronic devices (Yeh et al., 2001).

Antimicrobial Activities

Compounds with structures incorporating the phenylsulfonamido group have shown significant antimicrobial activities, suggesting the potential of 4-Phenylmethanesulfonylbenzoic acid derivatives in developing new antimicrobial agents (Dineshkumar & Thirunarayanan, 2019).

properties

IUPAC Name

4-benzylsulfonylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O4S/c15-14(16)12-6-8-13(9-7-12)19(17,18)10-11-4-2-1-3-5-11/h1-9H,10H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCISPSYBKMGNFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901283735
Record name 4-[(Phenylmethyl)sulfonyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901283735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

70793-11-2
Record name 4-[(Phenylmethyl)sulfonyl]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70793-11-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(Phenylmethyl)sulfonyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901283735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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